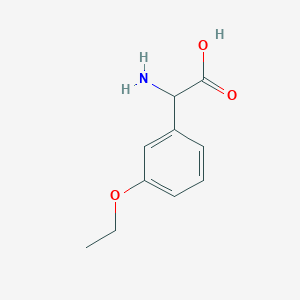

Amino-(3-ethoxy-phenyl)-acetic acid

Description

Contextualization within Non-Canonical Amino Acid Chemistry and Aromatic Systems

Amino-(3-ethoxy-phenyl)-acetic acid is classified as a non-canonical amino acid (ncAA), also known as an unnatural amino acid. Unlike the 20 standard proteinogenic amino acids that are genetically coded for in living organisms, ncAAs are not naturally incorporated into proteins during translation. nih.gov The field of non-canonical amino acids has expanded significantly, offering a powerful toolkit for protein engineering and the development of novel therapeutics. nih.govnih.gov By introducing ncAAs with unique side chains, scientists can create proteins with enhanced stability, novel catalytic activities, and specific labels for imaging and tracking. nih.govresearchgate.net

The structure of this compound is characterized by an aromatic phenyl ring, which is a common feature in several standard amino acids like phenylalanine, tyrosine, and tryptophan. Aromatic rings in amino acids are known to play a crucial role in protein structure and function through various non-covalent interactions, including hydrophobic and π-stacking interactions. These interactions are vital for the proper folding and stability of proteins. The presence of the aromatic system in this compound suggests its potential to participate in similar stabilizing interactions when incorporated into peptide structures.

Significance in Modern Synthetic Organic Chemistry

In modern synthetic organic chemistry, this compound serves as a specialized building block. moldb.com Its utility lies in the ability to introduce a specific combination of functionalities—an amino group, a carboxylic acid, and a meta-substituted ethoxy-phenyl side chain—into a target molecule. Substituted phenylglycine derivatives are recognized as important components in various pharmacologically active compounds. acs.orgnih.gov For instance, derivatives of phenylglycine have been investigated as antagonists for metabotropic glutamate (B1630785) receptors, highlighting their potential in neuroscience research. nih.gov

The synthesis of peptides and other complex molecules can be challenging, and the use of specialized building blocks like this compound can streamline these processes. In solid-phase peptide synthesis (SPPS), the incorporation of non-canonical amino acids is a key strategy for creating peptides with novel properties. nih.gov The ethoxy group on the phenyl ring can also influence the solubility and electronic properties of the molecule, which can be an important consideration in the design of new drug candidates and functional materials. The development of methods for the efficient synthesis of such building blocks is an active area of research, often driven by the need for novel structures in drug discovery programs. nih.gov

Implications in Biochemical Systems and Molecular Interactions

The introduction of an ethoxy group at the meta-position of the phenyl ring in this compound has potential implications for its behavior in biochemical systems. The ethoxy group can alter the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical factors governing drug-receptor interactions. In drug design, modifying the substituents on an aromatic ring is a common strategy to optimize the binding affinity and selectivity of a compound for its biological target. For example, studies on β3-adrenoceptor agonists have shown that halogen substitutions on the phenyl ring of N-phenylglycine derivatives can significantly increase potency and selectivity. acs.org

While specific research on the biochemical interactions of this compound is not yet widely published, the broader class of phenylglycine derivatives has been shown to be biologically active. acs.orgnih.gov For instance, some phenylglycine derivatives are key components of glycopeptide antibiotics. rsc.org The incorporation of this compound into peptides could lead to novel structures with unique pharmacological profiles. The ethoxy group could potentially occupy a specific pocket in a receptor binding site, leading to enhanced affinity or a modified mode of action compared to its unsubstituted counterpart. Further research is needed to fully elucidate the specific molecular interactions and biochemical effects of this particular non-canonical amino acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHUMDBYPPPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297399 | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500696-03-7 | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500696-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Characterization Techniques for Amino 3 Ethoxy Phenyl Acetic Acid

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy offers a powerful lens through which the intricate details of molecular structure and composition can be observed. For a molecule like Amino-(3-ethoxy-phenyl)-acetic acid, with its stereocenter and various functional groups, these techniques are crucial for unambiguous identification and characterization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Two-dimensional NMR techniques would be particularly valuable in confirming the connectivity of the atoms within this compound.

Due to a lack of publicly available, specific experimental NMR data for this compound, a detailed analysis of its spectra is not possible at this time. However, a theoretical analysis of the expected ¹H and ¹³C NMR chemical shifts can provide a predictive framework for its characterization. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene and methyl protons of the ethoxy group, and the exchangeable protons of the amino and carboxylic acid groups. The carbon-13 NMR spectrum would similarly display unique resonances for each carbon atom in the molecule, providing a fingerprint of its carbon skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H) | 6.8 - 7.3 | Multiplet |

| Methine (α-C-H) | ~4.0 | Singlet/Doublet |

| Methylene (O-CH₂) | ~4.0 | Quartet |

| Methyl (CH₃) | ~1.4 | Triplet |

| Amino (NH₂) | Variable | Broad Singlet |

| Carboxylic (COOH) | Variable | Broad Singlet |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic (C=O) | ~175 |

| Aromatic (C-O) | ~158 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-C) | 135 - 140 |

| Methine (α-C) | ~58 |

| Methylene (O-CH₂) | ~63 |

| Methyl (CH₃) | ~15 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO₃), the expected exact mass would be a key identifier. HR-MS can distinguish this compound from others with the same nominal mass but different elemental formulas.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Nominal Mass | 195 |

| Exact Mass | 195.0895 |

| Common Fragments | [M-COOH]⁺, [M-OC₂H₅]⁺, Phenyl-CH(NH₂)⁺ |

Note: Fragmentation patterns are predicted and would need to be confirmed by experimental data.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques would confirm the presence of key structural features.

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and various C-H and C=C stretches of the aromatic ring. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 4: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H (Amino) | 3300-3500 | Moderate |

| C-H (Aromatic) | 3000-3100 | Strong |

| C-H (Aliphatic) | 2850-2970 | Strong |

| C=O (Carboxylic Acid) | 1700-1730 | Moderate |

| C=C (Aromatic) | 1450-1600 | Strong |

| C-O (Ether/Acid) | 1000-1300 | Moderate |

Note: These are general ranges and can be influenced by the molecular environment.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds and other organic molecules. For a polar compound like this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic and basic functional groups.

The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound, well-separated from any potential impurities. Detection would typically be performed using a UV detector, monitoring at a wavelength where the phenyl group absorbs, such as around 254 nm.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, containing a stereocenter at the alpha-carbon, it is crucial to be able to separate its two enantiomers, (R)- and (S)-Amino-(3-ethoxy-phenyl)-acetic acid. Chiral chromatography is the most effective method for this purpose and for determining the enantiomeric excess (ee) of a sample.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of amino acid derivatives. The mobile phase would typically consist of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), with a small amount of an acidic or basic additive to improve peak shape and resolution. The ability to quantify the individual enantiomers is critical in many applications where one enantiomer may have desired activity while the other is inactive or has undesirable effects.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the polar nature of amino acids, including this compound, stemming from their amino and carboxylic acid functional groups, makes them non-volatile. Therefore, a crucial prerequisite for GC-MS analysis is the conversion of the amino acid into a more volatile and thermally stable derivative. sigmaaldrich.com This process, known as derivatization, involves replacing the active hydrogens on the polar functional groups (such as -NH2 and -COOH) with nonpolar moieties. sigmaaldrich.com

The primary goals of derivatization for the GC-MS analysis of this compound are:

Increased Volatility: To allow the compound to be vaporized in the GC inlet without decomposition.

Improved Chromatographic Behavior: To reduce peak tailing and improve separation efficiency by minimizing interactions with the stationary phase. sigmaaldrich.comgcms.cz

Enhanced Mass Spectral Characteristics: To produce derivatives with predictable and characteristic fragmentation patterns, aiding in identification and quantification. sigmaaldrich.com

Common derivatization strategies applicable to this compound fall into three main categories: silylation, acylation, and alkylation (esterification). gcms.cz Silylation, for instance, replaces active hydrogens with a silyl group, which reduces polarity and hydrogen bonding. gcms.cz Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are notably more stable and less sensitive to moisture than other silyl derivatives. sigmaaldrich.com The derivatization reaction typically involves heating the dried amino acid with the reagent in a suitable solvent. sigmaaldrich.com

The resulting derivatives produce characteristic fragments upon electron ionization in the mass spectrometer, allowing for confident identification. For example, TBDMS derivatives often show fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups from the molecular ion.

| Derivatization Method | Typical Reagent | Target Functional Group(s) | Key Advantage |

|---|---|---|---|

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -COOH, -NH2 | Forms stable, moisture-resistant derivatives. sigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (TFAA) | -NH2 | Increases volatility and detector response. actascientific.com |

| Alkylation (Esterification) | Pentafluoropropanol (PFP) / Pentafluoropropionic anhydride (PFPA) | -COOH | Creates stable esters with excellent chromatographic properties. actascientific.com |

Specialized Derivatization for Analytical Enhancement

For analyses utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization serves not only to improve chromatographic behavior but also to significantly enhance detection sensitivity, especially when using UV or fluorescence detectors. actascientific.comactascientific.comresearchgate.net

Pre-column and Post-column Derivatization for Enhanced Detection in LC-MS

Derivatization for LC-MS can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.comcreative-proteomics.com Both techniques have distinct advantages and are chosen based on the analytical requirements for this compound.

Pre-column Derivatization: In this approach, this compound is reacted with a derivatizing agent prior to injection onto the HPLC column. actascientific.comactascientific.com This is the more common method for amino acid analysis. actascientific.com The derivatives are then separated, typically using reverse-phase HPLC. actascientific.com This technique allows for the removal of excess reagent and by-products before analysis, preventing potential interference. actascientific.com

Common pre-column derivatization reagents include:

Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form stable derivatives. creative-proteomics.com

9-Fluorenylmethyl-chloroformate (FMOC-Cl): Attaches a highly fluorescent fluorenylmethoxycarbonyl group to amino acids, enabling sensitive fluorescence detection. researchgate.netcreative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A widely used reagent that reacts with primary and secondary amines to yield highly stable and fluorescent adducts. creative-proteomics.comwaters.com

Post-column Derivatization: This technique involves separating the underivatized this compound on the column first. The derivatizing reagent is then continuously introduced into the mobile phase stream after the column and before the detector. actascientific.comcreative-proteomics.com This method is advantageous as it avoids the formation of multiple derivative products and is highly reproducible. creative-proteomics.com However, it requires more complex instrumentation, including an additional pump for the reagent. Reagents like o-phthalaldehyde (OPA) are often used in post-column derivatization for the sensitive detection of primary amines. actascientific.com

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Reaction Time | Can be lengthy; reaction must go to completion before injection. | Rapid and reproducible online reaction. creative-proteomics.com |

| Instrumentation | Simpler; no additional hardware needed. | Requires an extra pump and reaction coil. actascientific.com |

| Interference | Excess reagent and by-products can be removed but may sometimes interfere. actascientific.com | No interference from reagent peaks as the analyte is already separated. creative-proteomics.com |

| Chromatography | Separation of derivatized products. | Separation of the original, underivatized analyte. |

Synthesis and Evaluation of Novel Derivatization Reagents

The quest for higher sensitivity and specificity in LC-MS analysis has driven the development of new derivatization reagents specifically designed to enhance ionization efficiency in the mass spectrometer. researchgate.netnih.gov Research focuses on creating reagents that not only improve chromatographic properties but also introduce a permanently charged group or a readily ionizable moiety into the target molecule, such as this compound.

One area of development involves reagents that provide very low limits of detection for LC-ESI-MS. nih.gov For example, reagents like p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS) have been designed for this purpose. researchgate.netnih.gov More recently, novel phosphazene-based reagents (e.g., FOSF) have been introduced. nih.gov

A comparative study evaluating several reagents for the analysis of different amino acids revealed important findings. nih.gov While novel reagents like FOSF and TAHS demonstrated high sensitivity with limits of quantitation (LoQ) around 80 fmol, they also presented challenges such as problematic chromatographic separation. nih.gov In contrast, an established reagent like diethyl ethoxymethylenemalonate (DEEMM) offered a good balance, with very good LoQs (average of 150 fmol) and a wide dynamic linear range. nih.gov

Another study compared four different reagents (TMPy, DPP-TFB, FMP-10, and TPP) for their ability to enhance the ionization of catecholamines and amino acids for MALDI mass spectrometry. mdpi.com The results showed that different reagents could selectively enhance the signal for specific molecules. For instance, 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) was found to be a versatile reagent that generally increased the signal-to-noise ratio for the target molecules due to its small size and efficient reaction, which minimizes steric hindrance. mdpi.com Such research is vital for developing tailored analytical methods for specific compounds like this compound, allowing for the selection of a reagent that provides the optimal balance of sensitivity, selectivity, and chromatographic performance.

| Derivatization Reagent | Abbreviation | Average LoQ (fmol) | Key Finding from Comparative Study nih.gov |

|---|---|---|---|

| Phosphazene-based Reagent | FOSF | ~80 | High sensitivity but can have problematic chromatographic separation. |

| p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide | TAHS | ~80 | Very low limits of detection, but shares issues with novel reagents. |

| Diethyl ethoxymethylenemalonate | DEEMM | ~150 | Offers a good balance of sensitivity and a wide dynamic linear range. |

| Dansyl chloride | DNS | Not specified | A commercially available benchmark reagent. nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Not specified | A commercially available benchmark reagent. nih.gov |

Biochemical and Molecular Interaction Studies of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available research data on the biochemical and molecular interactions of the chemical compound this compound. Therefore, the detailed analysis as outlined in the requested article structure cannot be provided at this time.

The specific areas where no information could be found include:

Enzyme Kinetic Characterization: There are no published studies detailing the investigation of substrate specificity, catalytic mechanisms, Michaelis-Menten parameters (Km, Vmax), or inhibition constants (IC50, Ki) for this compound with any enzyme. Mechanistic insights into its potential role as an enzyme inhibitor or activator are also absent from the scientific record.

Receptor Binding and Modulation: No competitive binding assays involving this compound with G protein-coupled receptors (GPCRs) or nuclear receptors such as PPARγ have been reported. Consequently, there is no data on its binding affinity or potential modulatory effects on these important drug targets.

Ligand-Induced Conformational Changes: Without evidence of receptor binding, there are no studies on any potential ligand-induced conformational changes in receptor proteins that might be caused by this compound.

While the compound this compound is listed in chemical supplier catalogs, indicating its existence and availability for research purposes, it appears that detailed biochemical and pharmacological characterization has not yet been undertaken or published in accessible scientific literature. Further research would be required to generate the experimental data needed to populate the requested article sections.

Biochemical and Molecular Interaction Studies of Amino 3 Ethoxy Phenyl Acetic Acid

Protein-Ligand Recognition and Complex Formation

The interaction between a ligand, such as Amino-(3-ethoxy-phenyl)-acetic acid, and its protein target is a highly specific process governed by the principles of molecular recognition. The formation of a stable protein-ligand complex is the foundational event for many biological and pharmacological outcomes. Understanding this process at a molecular level involves detailed analysis of the binding site's architecture and the nature of the intermolecular forces at play.

Analysis of Specific Amino Acid Residue Interactions in Binding Pockets

The binding of a ligand to a protein occurs within a specific three-dimensional cavity known as the binding pocket. The chemical environment of this pocket, dictated by the side chains of its constituent amino acid residues, determines the affinity and specificity of the interaction. Computational methods like molecular docking are instrumental in predicting and analyzing these interactions. Such studies can identify key amino acid residues that are critical for binding. For instance, aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) can interact with the phenyl ring of a ligand, while polar or charged residues like Threonine (Thr), Aspartate (Asp), and Lysine (Lys) can form specific hydrogen bonds or electrostatic interactions. nih.govproteinstructures.com

Hypothetical Interaction Data for this compound This table illustrates the type of data that would be generated from a molecular docking study. The data presented here is for illustrative purposes only and is not based on experimental results.

| Interacting Residue | Type of Interaction | Distance (Å) | Ligand Moiety Involved |

|---|---|---|---|

| Asp127 | Hydrogen Bond | 2.8 | Amino Group (-NH2) |

| Arg296 | Hydrogen Bond | 3.1 | Carboxyl Group (-COOH) |

| Tyr334 | π-π Stacking | 4.5 | Phenyl Ring |

| Val72 | Hydrophobic | 3.9 | Ethoxy Group (-OCH2CH3) |

Studies of Non-Covalent Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

The stability of a protein-ligand complex is the result of a combination of several non-covalent interactions. These forces are individually weak but collectively provide the necessary binding affinity and specificity. nih.gov

Hydrogen Bonding: These are crucial directional interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (donor, e.g., N-H in the amino group) and another electronegative atom (acceptor, e.g., carbonyl oxygen on the protein backbone). proteinstructures.com The amino and carboxyl groups of this compound are primary sites for forming hydrogen bonds with protein residues.

Hydrophobic Interactions: These interactions are a major driving force for the binding of nonpolar molecules in an aqueous environment. The ethoxy-phenyl group of the compound would likely be involved in hydrophobic interactions, seeking to be sequestered away from water within a nonpolar pocket of the protein, interacting with aliphatic or aromatic amino acid side chains. nih.gov

π-stacking: This is a specific type of non-covalent interaction that occurs between aromatic rings. The phenyl ring of this compound can interact with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan. nih.govmdpi.com

Detailed experimental or computational studies quantifying the specific contributions of these non-covalent forces to the binding of this compound have not been identified in published literature.

Application of Bio-orthogonal Probes for Covalent Labeling and Interaction Mapping

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This strategy is often used to covalently label biomolecules with probes for visualization or functional studies. A typical approach involves two steps: first, a bio-orthogonal reporter (like an azide or alkyne group) is incorporated into the molecule of interest; second, this reporter is reacted with a probe molecule. nih.gov

This technique could theoretically be applied to this compound by synthesizing a derivative containing a bio-orthogonal handle. Such a probe could then be used to covalently label its protein target within a complex biological environment, allowing for precise identification and mapping of the interaction site. However, a review of the available literature indicates that bio-orthogonal probes based on this compound have not been developed or applied for covalent labeling and interaction mapping. researchgate.net

Cellular Pathway Modulation (in vitro mechanistic focus)

Small molecule compounds frequently exert their effects by modulating intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes like growth, proliferation, and apoptosis.

Investigation of Signaling Cascade Modulation (e.g., Kinase pathways like ERK/Akt)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathways are central signaling cascades that regulate a multitude of cellular functions. mdpi.com Aberrant activity in these pathways is implicated in various diseases. Many therapeutic agents are designed to inhibit or activate specific kinases within these cascades.

Investigating the effect of a compound like this compound would involve treating cultured cells with the compound and measuring the phosphorylation status of key proteins in the ERK and Akt pathways using techniques like Western blotting. Currently, there are no published studies that specifically investigate the modulatory effects of this compound on the ERK/Akt signaling pathways.

Impact on Gene Expression Profiles at the Molecular Level

The binding of a small molecule to a protein, particularly a transcription factor or a component of a signaling pathway, can lead to downstream changes in gene expression. Global transcriptomic analysis, such as microarray or RNA-sequencing, allows for the comprehensive study of how a compound alters the expression levels of thousands of genes. For example, related compounds like Indole-3-acetic acid (IAA) have been shown to regulate the expression of numerous genes in bacteria and plants. nih.govnih.govtulane.edu

Analysis of the impact of this compound on gene expression would provide insights into its broader biological effects and potential mechanism of action. Such a study would reveal which cellular processes and pathways are most affected by the compound. To date, research detailing the impact of this compound on molecular gene expression profiles is not available in the scientific literature.

Illustrative Gene Expression Data Table This table is a hypothetical representation of results from a gene expression analysis and does not reflect actual experimental data for this compound.

| Gene Symbol | Gene Name | Fold Change | p-value | Pathway |

|---|---|---|---|---|

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | +2.5 | <0.01 | MAPK Signaling |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | +2.1 | <0.01 | MAPK Signaling |

| CCND1 | Cyclin D1 | -1.8 | <0.05 | Cell Cycle |

Studies on Specific Cellular Processes (e.g., protease inhibition, sphingosine kinase modulation)

The exploration of the biochemical and molecular interactions of this compound has extended to its potential influence on specific cellular processes, notably protease inhibition and the modulation of sphingosine kinase. While direct experimental studies on this compound are limited in the publicly available scientific literature, research on structurally related compounds provides valuable insights into its potential activities. This section will delve into the findings from studies on analogous molecules, offering a predictive perspective on the bioactivity of this compound.

Protease Inhibition

Proteases are a class of enzymes that catalyze the breakdown of proteins and are integral to numerous physiological processes. stanford.edumdpi.com Their dysregulation is often implicated in various diseases, making them a significant target for therapeutic intervention. mdpi.comwikipedia.org Phenylacetic acid derivatives have emerged as a promising scaffold in the design of protease inhibitors. For instance, novel HIV-1 protease inhibitors incorporating 2-phenylacetamide derivatives have demonstrated potent activity. nih.gov

One study detailed the design and synthesis of HIV-1 protease inhibitors featuring hydroxyphenylacetic acids as P2-ligands. A particular compound, 18d , which includes a 2-(3,4-dihydroxyphenyl) acetamide moiety, exhibited an exceptionally low IC50 value of 0.54 nM against HIV-1 protease, surpassing the efficacy of the established drug darunavir. nih.gov This highlights the potential of the phenylacetic acid core in facilitating strong interactions within the active site of proteases. The molecular docking studies of compound 18d revealed critical binding interactions with the HIV-1 protease, underscoring the importance of the phenyl group and its substituents in inhibitor potency. nih.gov

While no direct studies have been published on the protease inhibitory activity of this compound, the structural similarities to the active compounds in the aforementioned research suggest that it could serve as a foundational structure for the development of novel protease inhibitors. The presence of the amino and ethoxy groups on the phenyl ring could offer opportunities for further chemical modification to optimize binding affinity and selectivity for specific proteases.

Interactive Data Table: HIV-1 Protease Inhibitory Activity of Phenylacetamide Derivatives

| Compound | P2 Ligand | P2' Ligand | IC50 (nM) |

| 18d | 2-(3,4-dihydroxyphenyl) acetamide | 4-methoxybenzene sulfonamide | 0.54 |

| Darunavir | N/A | N/A | >0.54 |

Note: This table is based on data from a study on phenylacetamide derivatives and does not include this compound. nih.gov

Sphingosine Kinase Modulation

Sphingosine kinases (SphK), existing in two isoforms, SphK1 and SphK2, are crucial enzymes in the sphingolipid signaling pathway. wikipedia.orgmdpi.com They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular functions, including cell growth, proliferation, and survival. nih.govnih.gov The modulation of SphK activity has significant therapeutic potential in various diseases, including cancer and inflammatory disorders. nih.govmdpi.com

The development of SphK inhibitors has revealed a diverse range of chemical structures capable of modulating the activity of these enzymes. For example, a selective SphK2 inhibitor, SLR080811 , features a 1,2,4-oxadiazole linker and a guanidine "warhead," with a Ki of 13.3 µM. nih.gov Structure-activity relationship studies on derivatives of SLR080811 have demonstrated that the lipophilic tail region plays a critical role in inhibitory activity and selectivity between SphK1 and SphK2. nih.gov Another potent SphK2 inhibitor, 14c (SLP9101555) , with a Ki of 90 nM and over 200-fold selectivity over SphK1, incorporates a rigid cyclohexyl ring in its aliphatic tail. nih.gov

Although direct experimental data on the effect of this compound on sphingosine kinase activity is not available, its structural components—a phenyl ring with an ethoxy substitution—bear some resemblance to the lipophilic moieties found in known SphK inhibitors. The ethoxy group, in particular, could potentially interact with the hydrophobic lipid-binding pocket of the enzyme. However, the absence of other key structural features, such as the positively charged "warhead" present in many potent inhibitors, suggests that its activity, if any, might be modest. Further investigation through enzymatic assays and molecular modeling would be necessary to ascertain whether this compound or its derivatives can effectively modulate sphingosine kinase activity.

Interactive Data Table: Inhibitory Activity of Selected Sphingosine Kinase Inhibitors

| Compound | Target | Ki (µM) | Selectivity |

| VT-ME6 | SphK2 | 8 | 3-fold over SphK1 |

| SLR080811 | SphK2 | 13.3 | Not specified |

| 14c (SLP9101555) | SphK2 | 0.09 | >200-fold over SphK1 |

Note: This table presents data for known sphingosine kinase inhibitors and does not include this compound. nih.govnih.gov

Structure Activity Relationship Sar Investigations of Amino 3 Ethoxy Phenyl Acetic Acid Derivatives

Systematic Substituent Effects on Biological and Biochemical Activity

The biological profile of Amino-(3-ethoxy-phenyl)-acetic acid can be finely tuned through targeted chemical modifications. The following sections dissect the impact of these changes on the molecule's activity.

Modulations of the Phenyl Ring (e.g., position and nature of ethoxy and other aromatic substituents)

The substitution pattern on the phenyl ring of this compound derivatives is a critical determinant of their biological activity. While specific studies on the 3-ethoxy isomer are limited in the public domain, general principles from related phenylglycine and phenoxyacetic acid derivatives can provide valuable insights.

For instance, in a series of phenoxyacetic acid derivatives, the nature and position of substituents on the aromatic ring significantly influenced their biological effects. It has been observed that the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. The position of these substituents (ortho, meta, or para) also plays a crucial role in determining the molecule's conformation and its ability to fit into a specific binding site.

In a study on a series of phenylglycine derivatives acting at metabotropic glutamate (B1630785) receptors, the position of a carboxyl group on the phenyl ring was found to be a key factor for antagonist activity. nih.gov Specifically, (+)-alpha-methyl-4-carboxyphenylglycine (M4CPG) was among the most active compounds, highlighting the importance of the para-position for this particular activity. nih.gov While this does not directly describe the 3-ethoxy-phenyl derivative, it underscores the principle that positional isomerism of substituents on the phenyl ring is a critical parameter in SAR studies.

Future research on this compound should systematically explore the impact of shifting the ethoxy group to the ortho- and para-positions and introducing other substituents such as halogens, alkyl, and nitro groups at various positions on the phenyl ring to build a comprehensive SAR profile.

| Phenyl Ring Modification | Observed/Expected Effect on Activity | Reference |

| Shifting the ethoxy group from the meta- to the para-position | May alter binding affinity and selectivity for the target protein. | nih.gov |

| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | Could enhance potency by modifying the electronic character of the aromatic ring. | General SAR principles |

| Introduction of electron-donating groups (e.g., -CH3, -OCH3) | May influence the molecule's interaction with the target through electronic and steric effects. | General SAR principles |

| Varying the size of the alkoxy group (e.g., methoxy, propoxy) | Can impact steric hindrance and lipophilicity, potentially affecting cell permeability and target binding. | General SAR principles |

Variations of the α-Amino Acid Moiety

The α-amino acid portion of this compound is another key area for structural modification to modulate biological activity. Variations in this moiety can influence factors such as the molecule's interaction with transporters, its metabolic stability, and its binding to the target protein.

Studies on amino acid derivatives have shown that changes to the α-substituent can have profound effects. For example, the stereochemistry of the α-carbon is often crucial for biological activity, with one enantiomer typically being significantly more active than the other. nih.gov Furthermore, modifications to the amino and carboxylic acid groups, such as N-alkylation, esterification, or amidation, can alter the compound's physicochemical properties, including its charge, polarity, and hydrogen bonding capacity.

In the context of prodrug design, the amino acid moiety is frequently used to improve the pharmacokinetic properties of a parent drug. The choice of the amino acid can influence recognition by amino acid transporters, thereby enhancing absorption. nih.gov For instance, L-valine and L-isoleucine esters have been successfully used to increase the oral bioavailability of various drugs. nih.gov

Systematic variations of the α-amino acid moiety of this compound could involve the synthesis of analogues with different α-substituents (e.g., methyl, benzyl), as well as the formation of esters and amides, to explore the impact on a desired biological endpoint.

| α-Amino Acid Moiety Variation | Observed/Expected Effect on Activity | Reference |

| Alteration of stereochemistry (R vs. S) | Often leads to significant differences in biological activity, with one enantiomer being more potent. | nih.gov |

| N-alkylation | Can modify the basicity and steric bulk around the nitrogen atom, potentially affecting receptor interactions. | General SAR principles |

| Esterification of the carboxylic acid | Increases lipophilicity, which can enhance cell membrane permeability. This is a common prodrug strategy. | nih.gov |

| Amidation of the carboxylic acid | Can alter hydrogen bonding capabilities and metabolic stability. | General SAR principles |

| Introduction of different α-substituents | Can influence binding to the target and interaction with transporters. | nih.gov |

Influence of Linker Chemistry and Hydrolytic Stability on Prodrug Design

Prodrug strategies are often employed to overcome unfavorable physicochemical or pharmacokinetic properties of a drug molecule. In the case of this compound, ester prodrugs can be designed to enhance properties like solubility or membrane permeability. The choice of the linker connecting the parent molecule to a promoiety is critical for the prodrug's success, as it dictates the rate of hydrolysis and the release of the active drug.

Research on amino acid prodrugs has demonstrated that the length and nature of the linker can significantly impact hydrolytic stability. For instance, a study on prodrugs with methoxy, ethoxy, and propylene glycol linkers found that stability increases with the length of the linker (propyl > ethyl > methyl). nih.gov The stability of these prodrugs was also pH-dependent, with greater stability observed at acidic pH compared to basic pH. nih.gov

Furthermore, the enzymatic stability of prodrugs is a key consideration. The linker must be designed to be stable in the gastrointestinal tract but susceptible to cleavage by enzymes at the desired site of action to release the active drug. The study mentioned above also found that prodrugs with an aliphatic amino acid promoiety were more stable than their aromatic counterparts. nih.gov

For this compound, the design of prodrugs could involve esterification of the carboxylic acid with various alcohol-containing linkers of different lengths and steric bulk to modulate the rate of hydrolysis and achieve the desired release profile.

| Linker Chemistry Modification | Effect on Hydrolytic Stability | Reference |

| Increased linker length (e.g., propylene vs. ethylene glycol) | Generally increases the chemical stability of the ester prodrug. | nih.gov |

| Introduction of steric hindrance near the ester bond | Can slow down the rate of both chemical and enzymatic hydrolysis. | General SAR principles |

| Use of different promoieties (e.g., aliphatic vs. aromatic amino acids) | Aliphatic amino acid promoieties have been shown to result in more stable prodrugs. | nih.gov |

Pharmacophore Elucidation and Optimization

Identifying the key structural features responsible for the biological activity of a molecule is essential for the rational design of more potent and selective analogues.

Identification of Key Structural Features for Desired Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For this compound derivatives, the key features likely include:

An aromatic ring: This provides a scaffold for the substituents and can engage in hydrophobic or π-stacking interactions with the target.

A hydrogen bond donor/acceptor: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor.

An acidic group: The carboxylic acid provides a negative charge at physiological pH, which may be crucial for ionic interactions with the target.

A specific substitution pattern on the phenyl ring: The position and nature of the ethoxy group and any other substituents will define the shape and electronic properties of this region of the molecule, influencing its binding affinity and selectivity.

Computational methods, in conjunction with experimental data from a series of active and inactive analogues, are typically used to develop a robust pharmacophore model.

Rational Design of Novel Analogues

Once a pharmacophore model has been established, it can be used to guide the rational design of novel analogues with improved properties. This process involves designing new molecules that fit the pharmacophore model while also considering other factors such as synthetic accessibility and predicted pharmacokinetic properties.

For this compound, rational design strategies could include:

Scaffold hopping: Replacing the phenylglycine core with other scaffolds that maintain the essential pharmacophoric features in the correct spatial orientation.

Bioisosteric replacement: Replacing the ethoxy group or the carboxylic acid with other functional groups that have similar steric and electronic properties but may offer advantages in terms of metabolic stability or other properties.

Structure-based design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design analogues that are predicted to bind with higher affinity.

The synthesis and biological evaluation of these rationally designed analogues can then be used to refine the pharmacophore model and further advance the development of this chemical series.

Stereochemical Impact on Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For derivatives of this compound, the presence of a chiral center at the alpha-carbon of the acetic acid moiety means that these compounds can exist as stereoisomers, specifically enantiomers and, in more complex derivatives, diastereomers. The precise stereochemical configuration can profoundly influence the interaction of these molecules with their biological targets, which are themselves chiral entities such as enzymes and receptors. This section explores the pivotal role of stereochemistry in the structure-activity relationship (SAR) of this class of compounds.

Enantiomeric Purity and Diastereomeric Ratios in SAR

The enantiomeric purity of a sample, which is a measure of the excess of one enantiomer over the other, is a crucial factor in structure-activity relationship (SAR) studies. In the context of this compound derivatives, a sample with high enantiomeric purity allows for the unambiguous assignment of biological activity to a specific stereoisomer. When a mixture of enantiomers (a racemate) is tested, the observed activity is a composite of the effects of both enantiomers, which can be misleading if one enantiomer is significantly more active or has a different pharmacological profile than the other.

Similarly, for derivatives with multiple chiral centers, the diastereomeric ratio becomes a critical parameter. Diastereomers have different physicochemical properties and, consequently, can exhibit distinct absorption, distribution, metabolism, and excretion (ADME) profiles, as well as varying affinities for their biological targets. Therefore, the purification and characterization of individual diastereomers are essential for a precise understanding of the SAR.

The importance of enantiomeric and diastereomeric purity in SAR is underscored by the fact that biological systems are inherently chiral. Enzymes and receptors possess specific three-dimensional binding sites that preferentially interact with one stereoisomer over another. This stereoselectivity arises from the differential fit and intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, between the chiral ligand and the chiral binding site.

To illustrate the impact of enantiomeric purity on perceived activity, consider the hypothetical data in the table below, which demonstrates how the presence of a less active or inactive enantiomer can mask the true potency of the active stereoisomer.

Table 1: Hypothetical Impact of Enantiomeric Purity on the Biological Activity of an this compound Derivative

| Enantiomeric Excess (% ee) of (S)-enantiomer | Observed Biological Activity (IC50, nM) |

|---|---|

| 0% (Racemate) | 100 |

| 50% | 75 |

| 90% | 55 |

| 99% | 50.5 |

| 100% (Enantiopure) | 50 |

This table presents hypothetical data to illustrate the concept.

Differential Activity of Stereoisomers

It is a well-established principle in pharmacology that stereoisomers can exhibit quantitative and qualitative differences in their biological activities. For derivatives of this compound, it is anticipated that the individual enantiomers will display differential activity. One enantiomer, often referred to as the eutomer, may possess the desired pharmacological activity, while the other, the distomer, may be significantly less active, inactive, or even exhibit undesirable side effects or a different activity profile altogether.

The differential activity of stereoisomers is a direct consequence of their distinct spatial arrangements, which dictates how they interact with their biological targets. For instance, the binding of a small molecule to a receptor often requires a precise three-point attachment. One enantiomer may be able to achieve this optimal interaction, leading to a potent biological response, whereas its mirror image cannot, resulting in weak or no activity.

The following table provides a hypothetical comparison of the biological activities of the (R)- and (S)-enantiomers of a series of this compound derivatives, highlighting the potential for significant differences in potency and selectivity.

Table 2: Hypothetical Differential Activity of Stereoisomers of this compound Derivatives

| Compound | (R)-enantiomer Activity (IC50, nM) | (S)-enantiomer Activity (IC50, nM) | Enantiomeric Activity Ratio ((R)/(S)) |

|---|---|---|---|

| Derivative 1 | 500 | 10 | 50 |

| Derivative 2 | 250 | 25 | 10 |

| Derivative 3 | 1000 | 500 | 2 |

| Derivative 4 | 75 | 80 | ~1 |

This table presents hypothetical data to illustrate the concept.

Q & A

Q. What are the optimal methods for synthesizing Amino-(3-ethoxy-phenyl)-acetic acid, and how can purity be ensured?

Synthesis typically involves coupling reactions, such as using N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) for carboxylate activation . Purification methods like recrystallization or reverse-phase HPLC are critical to achieving >95% purity. Analytical validation via NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS) is recommended to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation experiments in buffers (pH 2–12) and thermal stress testing (25–80°C). Monitor decomposition products using LC-MS or UV-Vis spectroscopy. The ethoxy group may confer resistance to hydrolysis compared to methoxy analogs, but this requires empirical validation .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural analogs?

Key techniques:

Q. How can researchers detect and quantify this compound in biological matrices?

Use LC-MS/MS with a C18 column and mobile phases containing 0.1% formic acid. For serum/plasma, solid-phase extraction (SPE) or protein precipitation with acetonitrile is advised. Calibration curves should span 1–1000 ng/mL, with deuterated internal standards (e.g., d-glycine) to correct for matrix effects .

Advanced Research Questions

Q. What computational approaches predict the electronic effects of the 3-ethoxy substituent on the compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron-donating effects of the ethoxy group. Compare frontier molecular orbitals (HOMO/LUMO) with analogs (e.g., 3-fluoro or 3-methoxy derivatives) to assess substituent impact on nucleophilicity or hydrogen-bonding capacity .

Q. How can chiral resolution of this compound enantiomers be achieved?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane:isopropanol (80:20) mobile phase. Alternatively, enzymatic resolution via lipases (e.g., Candida antarctica) in biphasic systems can selectively esterify one enantiomer .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

- Use isogenic cell lines and matched controls.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the ethoxy group influence solubility and formulation strategies for in vivo studies?

The ethoxy group increases hydrophobicity compared to hydroxyl analogs. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) or nanoemulsion formulations. LogP values (predicted ~1.2) should guide excipient selection (e.g., PEG 400 or cyclodextrins) .

Q. What mechanistic insights explain the compound’s selectivity for specific enzyme targets (e.g., kinases or proteases)?

Conduct molecular docking (AutoDock Vina) and mutagenesis studies to map binding pockets. The ethoxy-phenyl moiety may occupy hydrophobic subpockets, while the acetic acid group coordinates catalytic residues (e.g., Mg in kinases) .

Q. How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) aid in metabolic pathway tracing?

Synthesize C-labeled analogs at the acetic acid carbon or N-labeled amino group. Use tracer studies with LC-HRMS to identify metabolites (e.g., de-ethoxylated or hydroxylated derivatives) in hepatocyte models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.